molecular formula C9H14F2N3O13P3.C6H15N B601142 Gemcitabine Triphosphate (triethylammonium salt form) CAS No. 1035495-84-1

Gemcitabine Triphosphate (triethylammonium salt form)

カタログ番号: B601142
CAS番号: 1035495-84-1
分子量: 503.141 (free acid)
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

An impurity of Gemcitabine. Gemcitabine is an antineoplastic chemotherapy medication of the antimetabolites class. It halts cell division through damaging RNA or DNA which control the process. It can be used to treat multiple cancers.

科学的研究の応用

Cellular Pharmacology and Metabolism

Gemcitabine, a deoxycytidine analog, is inactive by itself but undergoes phosphorylation inside the cell to form gemcitabine triphosphate (dFdCTP). This form competes with deoxycytidine triphosphate (dCTP), inhibiting DNA synthesis. dFdCTP is also an inhibitor of DNA polymerase and gets incorporated into DNA, leading to DNA strand termination, a key aspect of its cytotoxic action (Mini et al., 2006). Another study highlights the importance of human nucleoside transporters and deoxycytidine kinase in gemcitabine uptake and phosphorylation into its active triphosphate metabolite (Veltkamp et al., 2008).

Radiosensitization in Tumor Cells

Gemcitabine triphosphate can function as a potent radiosensitizer in various tumor cell lines. Its mechanism involves a reduction in cellular deoxyribonucleotide pools and incorporation into DNA, enhancing X-radiation induced cytotoxicity (Shewach & Lawrence, 2004).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics of gemcitabine and its metabolites is crucial for optimizing its clinical application. A study on the pharmacokinetics of gemcitabine and its deaminated metabolite, and their nucleotides, provides insight into the intracellular pharmacodynamics of the drug (Derissen et al., 2018).

Mechanism of Action and DNA Polymerization Disruption

Gemcitabine phosphates, particularly the triphosphate form, inhibit the 3'-5' exonuclease of DNA polymerase I, suppressing editing and actively blocking DNA extension and synthesis. This novel anticancer mechanism suggests a more active role for dFdCTP in preventing the removal of incorporated gemcitabine residue from DNA (Yang et al., 2020).

Clinical Efficacy and Future Directions

The potential of gemcitabine, particularly its triphosphate form, is being explored in various cancer therapies. Its role as a radiosensitizer, combined with its pharmacokinetic properties, makes it a candidate for future cancer therapies, including those targeting signal transduction pathways and molecular events in carcinogenesis (Abbruzzese, 2002).

特性

CAS番号

1035495-84-1

分子式

C9H14F2N3O13P3.C6H15N

分子量

503.141 (free acid)

関連するCAS

110988-86-8 (free acid)

同義語

2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) triethylammonium

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。